Diisodecyl phthalate

Description

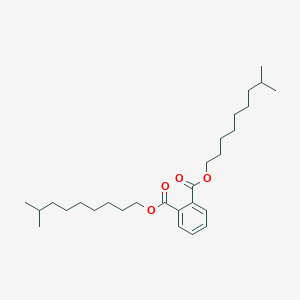

This compound is a phthalate ester and a diester.

Properties

IUPAC Name |

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of Diisodecyl Phthalate (DIDP)

<-33>

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester that is extensively utilized as a plasticizer in the polymer industry.[1][2] Its primary function is to enhance the flexibility, durability, and workability of plastic materials, most notably polyvinyl chloride (PVC).[2][3] DIDP is not a single, pure compound but rather a complex mixture of isomers of phthalic acid and isomeric decyl alcohols.[4][5] This isomeric complexity is a crucial determinant of its physical and chemical characteristics. This guide provides a comprehensive overview of the core chemical and physical properties of DIDP, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Chemical Identification and Structure

A clear understanding of the chemical identity of DIDP is fundamental to its application and study. The compound is identified by several key descriptors:

| Identifier | Value |

| IUPAC Name | bis(8-methylnonyl) benzene-1,2-dicarboxylate[6] |

| CAS Numbers | 26761-40-0, 68515-49-1[4][6] |

| Molecular Formula | C28H46O4[4][6] |

| Molecular Weight | 446.66 g/mol [6] |

The generalized chemical structure of DIDP consists of a phthalic acid core esterified with two isodecyl alcohol chains.[7][8] The term "isodecyl" refers to a mixture of branched ten-carbon isomers, which results in DIDP being a mixture of related molecules rather than a single chemical entity.[5] This structural heterogeneity is a direct consequence of the manufacturing process, which involves the esterification of phthalic anhydride with isodecyl alcohol.[7][9]

Molecular Structure Visualization

The following diagram illustrates the representative chemical structure of a this compound molecule.

Caption: Representative molecular structure of a this compound isomer.

Physical Properties

DIDP is characterized as a clear, colorless to pale yellow, oily, and viscous liquid under normal conditions.[2][6][9] It possesses a mild, slightly sweet odor.[2][6] The key physical properties of DIDP are summarized in the table below, providing a comparative overview of its characteristics.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow, oily, viscous liquid | [2][6][9] |

| Odor | Mild, slightly sweet | [2][6] |

| Boiling Point | 250-257 °C at 0.5 kPa | [1][4] |

| Melting Point | Approximately -50 °C | [4][9] |

| Density | 0.96-0.97 g/cm³ at 20 °C | [4][10] |

| Vapor Pressure | <0.08 mmHg at 20 °C | [11] |

| Solubility in Water | Negligible; <0.001 mg/L | [5][11][12] |

| Solubility in Organic Solvents | Readily soluble in most organic solvents | [9] |

| Octanol-Water Partition Coefficient (log Kow) | >8.0 | [5] |

| Viscosity | 108 cP at 20 °C | [6] |

| Flash Point | Approximately 225-229 °C (closed cup) | [11][12] |

| Autoignition Temperature | Approximately 380-402 °C | [12][13] |

Elucidation of Key Physical Parameters

The high molecular weight and branched-chain structure of DIDP are directly responsible for its characteristic physical properties. Its low volatility, evidenced by a high boiling point and low vapor pressure, is a desirable trait for a plasticizer, as it minimizes migration from the polymer matrix and contributes to the longevity of the plasticized product.[7][14]

The extremely low melting point of DIDP ensures that it remains in a liquid state over a wide temperature range, facilitating its use in various processing conditions.[4][7] Its high viscosity contributes to its effectiveness as a plasticizer.[6]

DIDP's hydrophobic nature is highlighted by its negligible solubility in water and high octanol-water partition coefficient.[5][9][11] This property is critical for applications where resistance to water extraction is important. Conversely, its good solubility in organic solvents allows for easy incorporation into polymer formulations.[9]

Chemical Properties and Reactivity

From a chemical standpoint, DIDP is relatively stable under normal storage and handling conditions.[9] Its reactivity is primarily associated with the ester functional groups.

Stability and Decomposition

DIDP exhibits good thermal stability, a property that is advantageous in high-temperature processing of plastics.[2][7] However, at elevated temperatures, thermal decomposition can occur, leading to the release of irritating and noxious gases, including carbon monoxide and carbon dioxide.[9]

Reactivity Profile

The ester linkages in DIDP are susceptible to hydrolysis under strongly acidic or basic conditions, which would break down the molecule into phthalic acid and isodecyl alcohol.[9] DIDP can also react vigorously with strong oxidizing agents.[9] It is also known to attack some forms of plastic, necessitating careful consideration of storage container materials.[9][12]

Experimental Protocols for Property Determination

The accurate determination of the chemical and physical properties of DIDP relies on standardized experimental methodologies. Below are outlines of typical protocols for key properties.

Determination of Boiling Point at Reduced Pressure

The high boiling point of DIDP necessitates measurement under reduced pressure to prevent thermal decomposition.

Methodology:

-

A sample of DIDP is placed in a distillation flask.

-

The apparatus is connected to a vacuum system, and the pressure is reduced to a stable, known value (e.g., 0.5 kPa).

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Caption: Workflow for determining the boiling point of DIDP.

Measurement of Water Solubility

Given the extremely low water solubility of DIDP, sensitive analytical techniques are required for its quantification.

Methodology:

-

An excess amount of DIDP is added to a known volume of purified water in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

-

The mixture is then allowed to stand to permit phase separation.

-

A sample of the aqueous phase is carefully collected, ensuring no undissolved DIDP is included.

-

The concentration of DIDP in the aqueous sample is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

Conclusion

This compound is a complex isomeric mixture with a well-defined set of chemical and physical properties that make it a highly effective and widely used plasticizer. Its high molecular weight, branched structure, low volatility, and excellent thermal stability are key to its performance in demanding applications. A thorough understanding of these properties, as detailed in this guide, is essential for its appropriate and safe use in research, development, and industrial manufacturing.

References

- Vertex AI Search. (2025). This compound (DIDP)

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Wikipedia. (n.d.).

- PENPET Petrochemical Trading. (n.d.).

- International Labour Organization & World Health Organization. (2021).

- Danish Environmental Protection Agency. (n.d.).

- Biosynth. (n.d.).

- Restek. (n.d.).

- Sigma-Aldrich. (n.d.).

- GJ Chemical. (n.d.).

- Vulcanchem. (n.d.).

- Univar Solutions. (n.d.). This compound, Technical Grade, Liquid, 442 lb Drum.

- GreenChem Industries. (n.d.). This compound (DIDP)

- LookChem. (n.d.).

- Australian Industrial Chemicals Introduction Scheme. (n.d.).

- The Good Scents Company. (n.d.).

- Sigma-Aldrich. (n.d.).

- CymitQuimica. (n.d.).

- ChemicalBook. (n.d.).

- SpecialChem. (2025). D.I.D.P.

- Chemdad Co. (n.d.).

- GreenChem Industries. (n.d.).

- Haz-Map. (n.d.).

- Sigma-Aldrich. (2025).

Sources

- 1. This compound (DIDP) Supplier and Distributor | Buy DIDP Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]

- 6. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gst-chem.com [gst-chem.com]

- 8. This compound - 68515-49-1 | VulcanChem [vulcanchem.com]

- 9. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]

- 10. ez.restek.com [ez.restek.com]

- 11. univarsolutions.com [univarsolutions.com]

- 12. ICSC 0875 - this compound [inchem.org]

- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. specialchem.com [specialchem.com]

An In-depth Technical Guide to Diisodecyl Phthalate (DIDP): Molecular Structure and CAS Number

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer.[1][2] Its primary function is to be incorporated into plastic polymers, particularly polyvinyl chloride (PVC), to enhance flexibility, durability, and longevity.[2][3][4] DIDP's low volatility, high thermal stability, and excellent resistance to degradation make it a preferred choice for demanding applications, including automotive interiors, wire and cable insulation, roofing membranes, and flooring.[3][4][5] This guide provides a detailed technical overview of the molecular structure of DIDP and clarifies the nuances of its Chemical Abstracts Service (CAS) numbers, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

The Isomeric Complexity of DIDP's Molecular Structure

From a chemical standpoint, DIDP is not a single, discrete molecule but rather a complex mixture of isomers.[1][6] This structural heterogeneity is a direct consequence of its synthesis, which involves the esterification of phthalic anhydride with a blend of isomeric isodecyl alcohols.[2] The resulting product is a collection of phthalate diesters with the same chemical formula, C28H46O4 , but with variations in the branching of the two decyl alkyl chains.[2][7]

The isodecyl alcohol precursor is typically produced through the dimerization of isobutylene followed by hydroformylation, leading to a variety of branched C10 alcohols. Consequently, the alkyl chains in the DIDP mixture predominantly consist of various methylnonyl, dimethyloctyl, and trimethylheptyl isomers.[6][7] This isomeric distribution is a critical aspect of DIDP's properties, influencing its physical characteristics and performance as a plasticizer.

The generalized chemical structure of DIDP can be represented as a benzene-1,2-dicarboxylate core with two attached isodecyl ester groups. A specific, representative isomer within the DIDP mixture is bis(8-methylnonyl) benzene-1,2-dicarboxylate.[1][7]

Generalized Molecular Structure of DIDP

Caption: Generalized molecular structure of this compound (DIDP).

CAS Numbers and Chemical Identification

The isomeric nature of commercial DIDP has led to the assignment of multiple CAS numbers.[6][8] A CAS number is a unique numerical identifier assigned to a single chemical substance. For a complex mixture like DIDP, different CAS numbers can refer to the general mixture or to more specific isomeric compositions. This is a crucial point of understanding for regulatory compliance, material specification, and scientific research.

The most commonly encountered CAS numbers for DIDP are presented in the table below. It is essential for researchers and drug development professionals to be aware of these distinctions when sourcing materials or interpreting toxicological and regulatory data.

| CAS Number | Description | Key Identifiers & Notes |

| 26761-40-0 | This compound (General mixture) | This is a widely used CAS number for the isomeric mixture of DIDP.[1][9][10] It is often cited in safety data sheets and regulatory documents.[11][12] |

| 68515-49-1 | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | This CAS number more specifically describes a mixture that is rich in C10 alkyl chains but also contains C9 and C11 branched alkyl esters.[4][8][9] This reflects the typical industrial production process which may not yield a purely C10 alcohol feed.[4] |

| 89-16-7 | Phthalic acid, bis(8-methylnonyl) ester | This CAS number refers to a specific, well-defined isomer of DIDP.[3] While this isomer is a component of the commercial mixture, the CAS number itself is for the pure compound.[3][7] |

Experimental Protocols: Not Applicable

As this guide focuses on the fundamental chemical identity and structure of DIDP, detailed experimental protocols for its synthesis or analysis are beyond the immediate scope. However, the synthesis of DIDP generally follows a standard esterification procedure.

General Synthesis Workflow

Caption: Simplified workflow for the industrial synthesis of DIDP.

Conclusion

This compound is a technically significant plasticizer whose performance is intrinsically linked to its complex molecular structure as a mixture of isomers. Understanding that DIDP is not a single chemical entity but a collection of related molecules is paramount for accurate scientific communication, material specification, and adherence to regulatory standards. The multiple CAS numbers associated with DIDP reflect this isomeric complexity, and professionals in the field must be cognizant of which specific mixture or isomer is relevant to their work. This guide provides a foundational understanding of these critical aspects, empowering researchers and developers to work with DIDP with greater precision and insight.

References

- Di-isodecyl Phthalate (DIDP). California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

- This compound.

- Diisodecyl phthal

- Diisodecyl phthal

- This compound (DIDP): Chemical Properties, Applications and Safety Assessment. PUdaily. [Link]

- This compound, Technical Grade, Liquid, 442 lb Drum. Univar Solutions. [Link]

- This compound. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

- Diisononyl phthal

- 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich.

- This compound (DIDP) Reference List. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gst-chem.com [gst-chem.com]

- 3. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. univarsolutions.com [univarsolutions.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Di-isodecyl Phthalate (DIDP) - OEHHA [oehha.ca.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. epa.gov [epa.gov]

Synthesis and manufacturing process of Diisodecyl phthalate

An In-Depth Technical Guide to the Synthesis and Manufacturing of Diisodecyl Phthalate (DIDP)

Abstract

This compound (DIDP) is a high molecular weight phthalate ester, with the chemical formula C₂₈H₄₆O₄, that holds significant industrial importance as a primary plasticizer.[1][2] Its principal application lies in the production of flexible polyvinyl chloride (PVC), where it imparts durability, flexibility, and longevity.[3][4] Valued for its low volatility, high thermal stability, and excellent resistance to degradation, DIDP is integral to high-performance applications such as wire and cable insulation, automotive interiors, roofing membranes, and flooring.[1][5][6] This technical guide provides a comprehensive examination of the synthesis and manufacturing of DIDP for researchers, scientists, and chemical engineers. It delves into the core esterification chemistry, details the industrial batch manufacturing process from raw materials to high-purity final product, outlines laboratory-scale synthesis protocols, and discusses the critical quality control parameters and analytical methodologies that ensure product consistency and performance.

Introduction to this compound (DIDP)

Chemical Identity and Structure

This compound is not a single compound but rather a complex mixture of isomers.[7][8] This complexity arises from the use of isomeric decyl alcohols in its synthesis. The fundamental structure consists of a phthalic acid core esterified with two branched-chain isodecyl alcohol molecules.[8][9] This isomeric nature is critical to its properties, particularly its low melting point and wide liquid range.

-

Chemical Name: Bis(8-methylnonyl) benzene-1,2-dicarboxylate

-

Common Name: this compound (DIDP)

-

CAS Number: 26761-40-0 (for the primary isomer mixture), 68515-49-1 (for a C9-C11 rich mixture)[10][11]

-

Molecular Weight: 446.67 g/mol [8]

Key Physicochemical Properties

DIDP's utility as a high-performance plasticizer is a direct result of its physical and chemical properties, which distinguish it from lower molecular weight phthalates like DEHP.[1] Its long, branched alkyl chains reduce its volatility and migration from the polymer matrix, enhancing the longevity and stability of the final product.[1][5]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow, oily liquid | [3][6][12] |

| Odor | Mild, slightly sweet | [3][6] |

| Melting Point | approx. -50 °C | [1][2][8] |

| Boiling Point | > 350 °C (decomposes); 250-257 °C at 0.5 kPa | [1][2][8] |

| Density | 0.96 - 0.97 g/cm³ at 20 °C | [6][8] |

| Flash Point | approx. 225 °C | [6] |

| Water Solubility | Negligible | [6] |

| Volatility | Low | [1][4][5] |

Industrial Significance and Applications

DIDP is one of the most widely used high-molecular-weight plasticizers, primarily for flexible PVC.[6] Its properties make it the plasticizer of choice for applications demanding high performance, thermal stability, and durability.[5]

-

Wire & Cable Insulation: DIDP's excellent electrical resistivity and high-temperature resistance are critical for insulating materials in the electrical and electronics industries.[1][5][13]

-

Automotive Industry: Used in automotive interiors, underbody coatings, and sealants, where low fogging (low volatility) and resistance to temperature fluctuations are required.[3][5][10]

-

Construction Materials: Employed in durable and weather-resistant products like roofing membranes, flooring, and wall coverings.[3][10]

-

Other Applications: DIDP is also found in non-vinyl applications, including adhesives, sealants, coatings, and lubricants.[3][10]

The Chemistry of DIDP Synthesis

Core Reaction: Esterification of Phthalic Anhydride

The synthesis of DIDP is achieved through the direct esterification of phthalic anhydride with isodecyl alcohol.[13] The overall reaction is a two-stage process that converts the solid anhydride and liquid alcohol into the final diester product, with water as the only byproduct.

Reaction Mechanism

The conversion of phthalic anhydride to DIDP is not a single-step reaction. It proceeds through a distinct two-step mechanism involving a monoester intermediate.[14][15] Understanding this pathway is crucial for process control and optimization.

-

Step 1: Mono-esterification: The first step is the rapid, exothermic ring-opening of the phthalic anhydride molecule by one molecule of isodecyl alcohol.[14][16] This reaction forms the intermediate, phthalic acid monoisodecyl ester. This stage is typically very fast and does not require a catalyst, proceeding readily at moderate temperatures (140-150 °C).[14][17]

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R (where R = isodecyl group)

-

Step 2: Di-esterification: The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of isodecyl alcohol.[15] This reaction is significantly slower, endothermic, and reversible.[14][16] To achieve high conversion rates, this step requires a catalyst and elevated temperatures (180-220 °C).[14] Critically, the water formed as a byproduct must be continuously removed from the reaction mixture to shift the equilibrium towards the formation of the final diester product, DIDP.[15][18]

C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O (where R = isodecyl group)

Industrial Manufacturing Process

The commercial production of DIDP is typically carried out in a batch process designed to maximize yield and purity while allowing for efficient removal of the water byproduct and purification of the final product.

Overview of the Batch Process

The manufacturing workflow involves charging the reactants into a suitable reactor, conducting the two-stage esterification under controlled conditions, and then subjecting the crude product to a multi-step purification process to remove excess alcohol, catalyst residues, and byproducts.

Sources

- 1. gst-chem.com [gst-chem.com]

- 2. gst-chem.com [gst-chem.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. Oan Industries - Di-Isodecyl Phthalate (DIDP) [oanindustries.com]

- 5. chemexchemicals.com [chemexchemicals.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. hpc-standards.com [hpc-standards.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cpsc.gov [cpsc.gov]

- 12. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]

- 13. DIDP│NAN YA Plasticizer│PVC additives [npc.com.tw]

- 14. CN1733695A - this compound preparation method - Google Patents [patents.google.com]

- 15. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 16. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]

- 17. asianpubs.org [asianpubs.org]

- 18. scribd.com [scribd.com]

Unraveling the Molecular Tapestry: A Technical Guide to the Biological Mechanisms of Diisodecyl Phthalate

Introduction: Beyond Plasticizers - Understanding the Biological Interactions of Diisodecyl Phthalate

This compound (DIDP), a high-molecular-weight phthalate, is a ubiquitous chemical primarily used as a plasticizer to impart flexibility to a vast array of polymer products. Its widespread presence in consumer goods has led to extensive research into its potential interactions with biological systems. For researchers, scientists, and drug development professionals, a nuanced understanding of DIDP's mechanism of action is paramount for accurate risk assessment and the development of safer alternatives. This in-depth technical guide moves beyond a superficial overview to provide a detailed exploration of the core molecular mechanisms through which DIDP exerts its effects, with a focus on its interactions with nuclear receptors and the subsequent downstream cellular and physiological consequences. While some phthalates are recognized endocrine disruptors, the evidence for DIDP's activity in this regard is complex and warrants a detailed, evidence-based examination.[1][2][3]

Chapter 1: The Central Hub - DIDP and the Peroxisome Proliferator-Activated Receptors (PPARs)

The primary mechanism of action for DIDP and its metabolites in biological systems revolves around its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism, inflammation, and cellular differentiation.[7][8][9] There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ. DIDP, primarily through its monoester metabolite, mono-isodecyl phthalate (MIDP), has been shown to activate PPARα and PPARγ.[4][10]

Molecular Interaction: A Ligand-Receptor Dance

Upon entering the cell, DIDP is metabolized to its active monoester form. This metabolite then travels to the nucleus and binds to the ligand-binding domain (LBD) of PPARs. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[11] The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]

Molecular docking studies have provided insights into the binding of DIDP and its metabolites to the LBD of PPARs, suggesting a high binding affinity.[13][14] The interaction is primarily driven by hydrophobic interactions between the alkyl chains of the phthalate and the hydrophobic pocket of the LBD, as well as hydrogen bonding with key amino acid residues.[15]

Figure 1: A simplified workflow of DIDP-mediated PPAR activation.

Downstream Signaling: The Ripple Effect of PPAR Activation

The activation of PPARs by DIDP metabolites triggers a cascade of downstream events, primarily impacting lipid metabolism and cellular proliferation, particularly in the liver.

1.2.1. PPARα-Mediated Effects: Peroxisome Proliferation and Lipid Homeostasis

Activation of PPARα is a hallmark of exposure to many phthalates, including DIDP.[5][6] This leads to the induction of genes involved in fatty acid uptake and β-oxidation in peroxisomes and mitochondria.[7][16] A key consequence of this is peroxisome proliferation, an increase in the size and number of peroxisomes in hepatocytes.[17][18] This is a well-documented effect in rodents and is considered a key event in the hepatocarcinogenesis observed in these species after chronic exposure to high doses of peroxisome proliferators.[4][5]

Table 1: Key Genes Upregulated by DIDP-Mediated PPARα Activation

| Gene | Function | Reference |

| Acyl-CoA Oxidase 1 (ACOX1) | Rate-limiting enzyme in peroxisomal β-oxidation | [10] |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Facilitates fatty acid transport into mitochondria | [11] |

| Cytochrome P450 4A (CYP4A) | Involved in fatty acid ω-hydroxylation | [10] |

| Fatty Acid Binding Protein (FABP) | Intracellular fatty acid transport | [19] |

1.2.2. PPARγ-Mediated Effects: Adipogenesis and Beyond

DIDP metabolites have also been shown to activate PPARγ, although the effects are generally less potent compared to PPARα activation.[5][20] PPARγ is a master regulator of adipogenesis, the process of fat cell formation.[9] Activation of PPARγ can lead to increased lipid accumulation in adipocytes.[15] While the primary role of PPARγ is in adipose tissue, it is also expressed in other tissues, including the liver and immune cells, where it can modulate inflammation and glucose homeostasis.[9]

Figure 2: Downstream signaling pathways of DIDP-induced PPAR activation.

Chapter 2: Crosstalk with Other Nuclear Receptors - The Pregnane X Receptor (PXR)

In addition to PPARs, some phthalate monoesters have been shown to activate the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.[4][16][21] Activation of PXR leads to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in drug metabolism.[7] While the direct activation of PXR by DIDP metabolites is less extensively studied compared to other phthalates, it represents a potential mechanism for DIDP to influence the metabolism of other endogenous and exogenous compounds.[21]

Chapter 3: The Endocrine Disruption Question - A Matter of Debate

The potential for phthalates to act as endocrine-disrupting chemicals (EDCs) is a significant area of research and public concern.[1][3] However, for DIDP, the evidence for significant endocrine disruption, particularly through estrogenic and androgenic pathways, is limited.[17][20]

Estrogenic and Androgenic Pathways

Numerous in vitro and in vivo studies have concluded that DIDP does not exhibit significant estrogenic or anti-androgenic activity.[17][20] For instance, in reporter gene assays, DIDP has not shown agonistic or antagonistic activity towards the estrogen receptor (ER) or the androgen receptor (AR).[3]

Thyroid and Steroidogenesis Pathways

There is some evidence to suggest that DIDP may have subtle effects on the thyroid pathway and steroidogenesis. Some studies have indicated that DIDP can induce the liver pregnane X receptor (PXR), which can in turn affect thyroid hormone metabolism.[20] In vitro assays, such as the H295R steroidogenesis assay, have shown that some phthalates can disrupt steroid hormone production.[3][22] However, in vivo studies with DIDP have not consistently demonstrated adverse outcomes related to thyroid function or significant alterations in testosterone biosynthesis.[17][20]

Chapter 4: Toxicological Implications - From Liver to Reproduction

The activation of nuclear receptors by DIDP has several toxicological implications, with the liver being a primary target organ in rodent models. The reproductive and developmental effects of DIDP appear to be less potent compared to some other phthalates.

Hepatotoxicity

Chronic exposure to high doses of DIDP in rodents has been associated with increased liver weight, hepatocellular hypertrophy, and, in some cases, the development of liver tumors.[23] These effects are largely attributed to the sustained activation of PPARα and the resulting peroxisome proliferation and oxidative stress.[5] It is important to note that there are significant species differences in the response to peroxisome proliferators, with rodents being much more sensitive than humans.[24]

Table 2: Common Biomarkers of Drug-Induced Liver Injury (DILI)

| Biomarker | Indication | Reference |

| Alanine Aminotransferase (ALT) | Hepatocellular injury | [25][26][27] |

| Aspartate Aminotransferase (AST) | Hepatocellular injury | [25][26][27] |

| Alkaline Phosphatase (ALP) | Cholestatic injury | [26][27] |

| Total Bilirubin | Impaired liver function | [26] |

Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies in rats have been conducted to assess the effects of DIDP.[17][18][28] These studies have generally shown no adverse effects on fertility or mating performance at doses up to the highest tested levels.[17] However, at very high dietary concentrations, a reduction in offspring survival during the early postnatal period has been observed.[17] There is no strong evidence to suggest that DIDP significantly impairs in utero sexual development in a manner similar to potent anti-androgenic phthalates.[23]

Chapter 5: Experimental Protocols for Mechanistic Investigation

A thorough understanding of DIDP's mechanism of action relies on robust experimental methodologies. The following are key in vitro and in vivo protocols used in this field of research.

In Vitro Assay: PPAR Activation Luciferase Reporter Gene Assay

This assay is a cornerstone for determining if a compound can activate PPARs.

Principle: Cells are co-transfected with an expression vector for a specific PPAR isotype (e.g., PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. If the test compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring light emission.[10][20][29][30]

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., COS-1, HepG2) in appropriate growth medium.

-

Transfection: Co-transfect the cells with a PPAR expression plasmid, a PPRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compound (e.g., DIDP or its metabolites) and appropriate positive and negative controls.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction relative to the vehicle control.

Figure 3: Workflow for a PPAR activation luciferase reporter gene assay.

In Vivo Study: Two-Generation Reproductive Toxicity Study in Rats

This study design is a comprehensive method to evaluate the potential effects of a substance on all phases of the reproductive cycle.[17][18][28]

Principle: The test substance is administered to male and female rats (F0 generation) for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on the F0 generation's reproductive performance and the viability, growth, and development of their offspring (F1 generation) are assessed. The F1 generation is then raised to maturity and mated to produce an F2 generation, allowing for the evaluation of effects across two generations.[17]

Key Endpoints:

-

F0 and F1 Adults: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, sperm parameters, and gross and microscopic pathology of reproductive organs.

-

F1 and F2 Offspring: Viability, sex ratio, clinical signs, body weight, anogenital distance, and developmental landmarks.

Conclusion: A Multifaceted Mechanism with Species-Specific Considerations

The mechanism of action of this compound in biological systems is multifaceted, with the activation of PPARα and PPARγ as the central tenet. This interaction triggers a cascade of events primarily affecting lipid metabolism and cellular processes in the liver, particularly in rodent models. While the potential for endocrine disruption exists, the evidence suggests that DIDP is not a potent disruptor of estrogenic or androgenic pathways. Its effects on reproductive and developmental parameters are generally observed at high doses and are less severe than those of some other phthalates.

For researchers and drug development professionals, it is crucial to recognize the species-specific differences in response to DIDP, especially concerning the PPARα-mediated liver effects. Future research should continue to elucidate the subtleties of DIDP's interaction with other nuclear receptors like PXR and further refine our understanding of its potential effects on human health at relevant exposure levels. This in-depth technical guide provides a solid foundation for these ongoing investigations, emphasizing the importance of a mechanistically informed approach to risk assessment and the development of safer alternatives.

References

- Hushka, L. J., Waterman, S. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive toxicology, 15(2), 153-169. [Link]

- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal

- Using Laser Scanning Cytometry to Measure PPAR-Mediated Peroxisome Proliferation and β Oxid

- Grün, F., & Blumberg, B. (2009). Environmental phthalate monoesters activate pregnane X receptor-mediated transcription. Molecular pharmacology, 76(4), 865-873. [Link]

- Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. (2010). PMC. [Link]

- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by environmental phthalate monoesters. Toxicological sciences, 74(2), 297-308. [Link]

- Künze, T., Kliche, K., Fuhrmann, D. C., & Sträter, N. (2023). Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH.

- Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. (2003). Request PDF. [Link]

- Eve, A. M., Creton, S., & Gutsell, S. (2013). Environmental phthalate monoesters activate pregnane X receptor-mediated transcription. Toxicology and applied pharmacology, 268(3), 313-322. [Link]

- Riu, A., Le Maire, A., Grimaldi, M., Zalko, D., & Cavaillès, V. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. International journal of molecular sciences, 22(4), 1709. [Link]

- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015). Effects of this compound on PPAR: RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. Chemical research in toxicology, 28(5), 989-997. [Link]

- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPAR and PPAR by Environmental Phthalate Monoesters. Toxicological Sciences, 74(2), 297-308. [Link]

- Clewell, R. A., Campbell, J. L., Ross, S. M., Gaido, K. W., Clewell, H. J., & Andersen, M. E. (2010). Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. Toxicology in vitro, 24(1), 327-334. [Link]

- National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and cumulative risk assessment: the tasks ahead.

- Casals-Casas, C., & Desvergne, B. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. Journal of steroid biochemistry and molecular biology, 127(1-2), 58-68. [Link]

- Saini, A., Kumar, S., & Dwivedi, P. (2020). Identification of approved drugs as potent inhibitors of pregnane X receptor activation with differential receptor interaction profiles. British journal of pharmacology, 177(14), 3266-3286. [Link]

- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015). Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. Chemical research in toxicology, 28(5), 989-997. [Link]

- Peters, J. M., Gonzalez, F. J., & Waxman, D. J. (2005). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract?. Toxicological Sciences, 88(1), 39-44. [Link]

- Assessing the relevance of in vitro measure of phthalate inhibition of steroidogenesis for in vivo response. (2010). Request PDF. [Link]

- Elcombe, C. R., & Mitchell, A. M. (1988). Assessment of peroxisome proliferation and liver growth-stimulating potential by nondirectly genotoxic compounds in cultured hepatocytes. Toxicology in vitro, 2(4), 305-313. [Link]

- Nakagawa, T., Takeuchi, S., & Matsuda, T. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & pharmaceutical bulletin, 41(10), 1594-1600. [Link]

- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015).

- Steroid biosynthesis pathways of the testes (pathway outside dashed...). (2012).

- Docking study: PPARs interaction with the selected alternative plasticizers to di(2-ethylhexyl)

- Hushka, L. J., Waterman, S. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive toxicology (Elmsford, N.Y.), 15(2), 153-169. [Link]

- Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Endocrine reviews, 30(4), 327-354. [Link]

- The impact of phthalates on adrenal steroidogenesis in HAC15 cells. (2018). Endocrine Abstracts. [Link]

- Waterman, S. J., Hushka, L. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2000). Two-generation reproduction study in rats given di-isononyl phthalate in the diet. Reproductive toxicology, 14(1), 21-36. [Link]

- Immunohistochemical analysis of peroxisomes in the liver. The brown,.... (2019).

- Biology of PXR: role in drug-hormone interactions. (2014). PMC. [Link]

- Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library. (2019). NIH. [Link]

- Molecular docking and simulation analysis for elucidation of toxic effects of dicyclohexyl phthalate (DCHP) in glucocorticoid receptor-mediated adipogenesis. (2020). Taylor & Francis Online. [Link]

- Reddy, J. K., & Rao, M. S. (2006). Peroxisome proliferator-activated receptors, coactivators, and downstream targets. FEBS letters, 580(12), 2961-2966. [Link]

- Anderson, S. P., Howroyd, P., & Ioannides, C. (2004). Protein Profiling of Mouse Livers with Peroxisome Proliferator-Activated Receptor α Activation. Journal of proteome research, 3(4), 727-736. [Link]

- An Update on Drug-induced Liver Injury. (2015). PMC. [Link]

- Computational Study of Drugs Targeting Nuclear Receptors. (2020). PMC. [Link]

- Insights into medication-induced liver injury: Understanding and management str

- PPAR signaling p

- Mechanisms and functions of PPAR activation and downstream.... (2022).

- Investigation of the Synergistic Activation of Estrogen Receptors ER and ER by DIBP and MIBP: A Molecular Docking Study Based on AutoDock. (2022). Researcher.Life. [Link]

- PPAR Signaling Pathway. (n.d.).

- Drug-Induced Hepatotoxicity. (2023).

- Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future.

- Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. (2022). PubMed Central. [Link]

- Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid

- Drug-induced Liver Injury. (2011). PMC. [Link]

Sources

- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biology of PXR: role in drug-hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [논문]Two-generation reproduction studies in Rats fed di-isodecyl phthalate [scienceon.kisti.re.kr]